![molecular formula C19H18FN3O2 B3019961 3-fluorobenzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-33-4](/img/structure/B3019961.png)
3-fluorobenzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as seen in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . This method could potentially be adapted for the synthesis of the compound by using appropriate azides and acetylenes. Additionally, the synthesis of heterocyclic compounds derived from triazole acetohydrazides, as described in paper , could provide insights into the synthetic routes for creating substituted triazole compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques help in confirming the presence of functional groups and the overall molecular framework. The crystal structures of related compounds, such as tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, have been determined by single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and bonding .
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions. For instance, the fluorometric method for determining triazole derivatives in animal feed involves the transformation of the compound into a fluorophore in an alkaline solution . The reactivity of triazole derivatives with other reagents, such as aromatic methylamines, can also be exploited for analytical purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms and other substituents can significantly affect these properties. For example, the introduction of fluorine atoms into the triazole ring can enhance the compound's lipophilicity and potential biological activity . The luminescence sensing capabilities of lanthanide metal-organic frameworks containing dimethylphenyl imidazole dicarboxylate units indicate the potential for triazole derivatives to be used in sensing applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-7-8-17(9-13(12)2)23-14(3)18(21-22-23)19(24)25-11-15-5-4-6-16(20)10-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOONNPYNWJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluorobenzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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